molecular formula C11H9N3O4 B12911701 4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine CAS No. 61378-91-4

4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine

Cat. No.: B12911701
CAS No.: 61378-91-4
M. Wt: 247.21 g/mol
InChI Key: MJBKDLZTTLSSBT-UHFFFAOYSA-N
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Description

4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine is a fused heterocyclic compound featuring a pyrimidine core fused with a dihydrofuran ring. The 5-nitrofuran substituent at the C2 position and the methyl group at C4 contribute to its unique electronic and steric properties, making it a candidate for biological applications such as anticancer and antimicrobial activity . Dihydrofuropyrimidines are synthetic analogs of pyrimidine nucleosides, often designed to mimic natural nucleotides while introducing structural modifications to enhance pharmacological properties .

Properties

CAS No.

61378-91-4

Molecular Formula

C11H9N3O4

Molecular Weight

247.21 g/mol

IUPAC Name

4-methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine

InChI

InChI=1S/C11H9N3O4/c1-6-7-4-5-17-11(7)13-10(12-6)8-2-3-9(18-8)14(15)16/h2-3H,4-5H2,1H3

InChI Key

MJBKDLZTTLSSBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCOC2=NC(=N1)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine typically involves the condensation of appropriate furan and pyrimidine precursors under controlled conditions. One common method involves the reaction of a furan derivative with a pyrimidine derivative in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and specific pH levels to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation may produce nitroso or other oxidized forms .

Scientific Research Applications

4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or DNA replication. The compound’s structure allows it to bind to enzymes or receptors, disrupting normal cellular functions and leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of fused pyrimidines are highly dependent on substituents, ring fusion positions, and heteroatom composition. Below is a comparative analysis of 4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine with other pyrimidine derivatives.

Thieno[2,3-d]pyrimidines

  • Structure : Replace the dihydrofuran ring with a thiophene ring (e.g., compounds A–H in Figure 12, ).
  • Activity: Thienopyrimidines often exhibit potent kinase inhibition (e.g., c-Met inhibitors with IC50 values as low as 10 nM) due to enhanced π-π stacking with aromatic residues in enzyme active sites .

Pyrrolo[2,3-d]pyrimidines

  • Structure : Feature a pyrrole ring fused to pyrimidine (e.g., Figure 8, ).
  • Activity : These compounds are explored as antifolates and antitumor agents. Substituents at C4 and C6 (e.g., aryl or alkyl groups) modulate DNA intercalation or thymidylate synthase inhibition .
  • Key Difference : The fully unsaturated pyrrole ring introduces planarity, enhancing DNA binding but reducing metabolic stability compared to dihydrofuran’s partial saturation .

Pyrido[3,4-d]pyrimidines

  • Structure : Incorporate a pyridine ring fused to pyrimidine (e.g., Figure 4, ).
  • Activity: Known for targeting tyrosine kinases (e.g., EGFR, VEGFR) with IC50 values in the nanomolar range. Fluorine substitutions (e.g., at C3) improve selectivity by forming hydrogen bonds with kinase residues .
  • Key Difference : The pyridine nitrogen enhances basicity, which may affect cellular uptake and off-target interactions compared to neutral dihydrofuran .

Dihydrofuro[3,4-d]pyrimidines (DHPY Derivatives)

  • Structure : Differ in ring fusion position ([3,4-d] vs. [2,3-d]) ().
  • Activity : Anti-HIV activity (e.g., compound 25a in ) is attributed to improved pharmacokinetics and resistance profile against mutant strains.
  • Key Difference: The [3,4-d] fusion alters the spatial orientation of substituents, impacting binding to non-nucleoside reverse transcriptase pockets .

Structural and Functional Data Table

Compound Class Key Substituents Biological Target IC50/EC50 Key Advantage/Disadvantage
Dihydrofuro[2,3-d]pyrimidine C2: 5-nitrofuran; C4: methyl Cytostatic agents Not reported Moderate solubility; nitro group may confer redox activity
Thieno[2,3-d]pyrimidine C2: aryl; C4: amino-benzamide c-Met kinase 10 nM High potency but potential hepatotoxicity
Pyrido[3,4-d]pyrimidine C3: fluorine; C4: acrylamide Tyrosine kinases 1–100 nM Enhanced selectivity; synthetic complexity
DHPY ([3,4-d] fused) C2: benzapterone; C4: alicyclic HIV-1 reverse transcriptase Sub-μM Resistance to mutant strains; lower oral bioavailability

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